molecular formula C11H15NO B1587203 2-(4-Methoxyphenyl)pyrrolidine CAS No. 74190-66-2

2-(4-Methoxyphenyl)pyrrolidine

Cat. No. B1587203
CAS RN: 74190-66-2
M. Wt: 177.24 g/mol
InChI Key: HCBLZPKEGFYHDN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.25 . The IUPAC name for this compound is 2-(4-methoxyphenyl)pyrrolidine . It is a liquid that appears colorless to light yellow to light orange .


Synthesis Analysis

The synthesis of pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, involves various methods. One common method involves the N-heterocyclization of primary amines with diols . Another method involves the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands . The synthesis of 2-(4-Methoxyphenyl)pyrrolidine and its derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 2-(4-Methoxyphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a 4-methoxyphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3 .


Physical And Chemical Properties Analysis

2-(4-Methoxyphenyl)pyrrolidine is a liquid that appears colorless to light yellow to light orange . It has a molecular weight of 177.25 . The storage temperature for this compound is 4°C . .

Scientific Research Applications

Structural and Conformational Analysis

  • 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one : This compound demonstrates a unique envelope conformation and is part of a structure that forms screw chains interconnected via hydrogen bonds, contributing to insights in molecular geometry and interactions (M. Fazli Mohammat et al., 2008).
  • 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate : This derivative, featuring a tetra-substituted pyrrolidine ring, provides insights into the crystal structure and chemistry of complex organic molecules (Sofia Dallasta Pedroso et al., 2020).
  • Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives : These compounds, with their spiro-indole-pyrrolidine ring system, are significant in understanding structural motifs common in biologically active and pharmacologically relevant alkaloids (J. Sundar et al., 2011).

Chemical Synthesis and Applications

  • Synthesis of 5-methoxylated 3-pyrrolin-2-ones : The methodology outlined in this study for synthesizing 5-methoxylated 3-pyrrolin-2-ones is essential for creating compounds used in agrochemicals and medicinal compounds (F. Ghelfi et al., 2003).
  • Synthesis, antiarrhythmic, and antihypertensive effects of novel pyrrolidine derivatives : This research demonstrates the synthesis of pyrrolidine derivatives, highlighting their potential in developing new antiarrhythmic and antihypertensive drugs (Barbara Malawska et al., 2002).
  • Synthesis and antiinflammatory activities of pyrrolidin-2-ones : The study details the synthesis of specific pyrrolidin-2-ones, showing promising results as antiinflammatory agents with reduced ulcerogenic effects (H. Ikuta et al., 1987).

Photophysical and Optical Properties

  • The synthesis and fluorescence of a methoxy-phenyl substituted C60-pyrrolidine derivative : This study reveals the fluorescence properties of a specific C60-pyrrolidine derivative, contributing to the understanding of optical properties in organic chemistry (Dejian Zhou et al., 2010).

Material Science and Corrosion Studies

  • Pyridine derivatives as corrosion inhibitors for steel : This research explores the use of pyridine derivatives, including 4-methoxyphenyl, in the context of corrosion inhibition in industrial applications (K. R. Ansari et al., 2015).

Antimicrobial and Antifungal Applications

  • Antifungal amide from leaves of Piper hispidum : A study on a pyrrolidine amide derived from Piper hispidum leaves, showing its efficacy as an antifungal agent (A. Alécio et al., 1998).
  • Synthesis, Characterization and antimicrobial activity of pyrrolidine-3-carbonitrile derivatives : This paper details the antimicrobial properties of novel pyrrolidine-3-carbonitrile derivatives, underlining their potential in antimicrobial applications (M. El-Mansy et al., 2018).

Safety And Hazards

2-(4-Methoxyphenyl)pyrrolidine may be irritating to the skin and eyes . It is recommended to rinse with plenty of water immediately after contact and avoid inhaling dust or vapors during operation . Use in a well-ventilated area and wear personal protective equipment is advised .

Future Directions

Pyrrolidines, including 2-(4-Methoxyphenyl)pyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the design of new pyrrolidine compounds with different biological profiles could be a promising direction for future research .

properties

IUPAC Name

2-(4-methoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLZPKEGFYHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395996
Record name 2-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pyrrolidine

CAS RN

74190-66-2
Record name 2-(4-methoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methoxyphenyl)pyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of lithium aluminum hydride (2.26 g) and tetrahydrofuran (185 ml) was added 5-(4-methoxyphenyl)pyrrolidin-2-one in tetrahydrofuran (250 ml). The mixture was heated under reflux for 6 hrs, cooled to ambient temperature, and water (2.5 ml) in tetrahydrofuran and 15% aqueous sodium hydroxide solution (2.5 ml) were added slowly. Additional water (8.5 ml) was added. The suspension was stirred over anhydrous sodium sulfate, filtered through a pad of celite, and the filter cake was washed with tetrahydrofuran. The filtrate was concentrated to give 6.74 g, (96.0%) of 2-(4-methoxyphenyl)pyrrolidine.
Quantity
2.26 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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250 mL
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185 mL
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solvent
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Quantity
2.5 mL
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reactant
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0 (± 1) mol
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Reaction Step Two
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2.5 mL
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solvent
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8.5 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
65
Citations
S Dallasta Pedroso, I Caracelli… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound, C23H24N2O9, is a tetra-substituted pyrrolidine derivative with a twisted conformation, with the twist evident in the C—C bond bearing the adjacent acetyloxy …
Number of citations: 4 scripts.iucr.org
S Dallasta Pedroso, I Caracelli, J Zukerman-Schpector… - IUCrData, 2020 - scripts.iucr.org
The title pyrrolidine compound, C18H23NO7, is a tetra-substituted species in which the five-membered ring has a twisted conformation with the twist occurring in the C—C bond bearing …
Number of citations: 11 scripts.iucr.org
M Tokuda, H Fujita, T Miyamoto, H Suginome - Tetrahedron, 1993 - Elsevier
A chiral total synthesis of (+)-N-methylanisomycin (1a) from L-diethyl tartrate via 15 steps is reported. The key step in the synthesis was a regio- and stereoselective cyclization of (E)-δ-…
Number of citations: 48 www.sciencedirect.com
AS Tasker, BK Sorensen, HS Jae, M Winn… - Journal of medicinal …, 1997 - ACS Publications
The benzodioxole ((methylenedioxy)benzene) group is present in a number of endothelin (ET) receptor antagonists thus far reported. As part of our own endothelin antagonist program …
Number of citations: 40 pubs.acs.org
C Jin, Y Jeon, DT Kleven, JS Pollock, JJ White… - … of Pharmacology and …, 2014 - ASPET
Experiments determined whether the combination of endothelin A (ET A ) receptor antagonist [ABT-627, atrasentan; (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-…
Number of citations: 15 jpet.aspetjournals.org
M Buchholz, HU Reißig - European Journal of Organic …, 2003 - Wiley Online Library
Diastereoselective syntheses of the pyrrolidine core 6a of the endothelin antagonist ABT‐627 (Atrasentan) either as a racemic mixture or as an enantiopure compound are presented. …
X Yuan, H Jiang, D Fu, A Robida, K Rajanayake… - Bioorganic & Medicinal …, 2022 - Elsevier
An elevated plasma level of soluble ST2 (sST2) is a risk biomarker for graft-versus-host disease (GVHD) and death in patients receiving hematopoietic cell transplantation (HCT). sST2 …
Number of citations: 1 www.sciencedirect.com
K Michel, K Büther, MP Law, S Wagner, O Schober… - 2011 - ACS Publications
The expression and function of endothelin (ET) receptors are abnormal in cardiovascular diseases, tumor progression, and tumor metastasis. A previously reported promising …
Number of citations: 30 pubs.acs.org
L Rajender Reddy, SG Das, Y Liu… - The Journal of Organic …, 2010 - ACS Publications
A new and general method for asymmetric synthesis of either enantiomer of 2-substituted pyrrolidines from a single starting material is described. Reductive cyclization of (S S )-γ-chloro-…
Number of citations: 60 pubs.acs.org
HJ Rong, YF Cheng, FF Liu, SJ Ren… - The Journal of Organic …, 2017 - ACS Publications
The late-stage oxidation of substituted pyrrolidines offers good flexibility for the construction of γ-lactam libraries, and especially in recent years the methods for functionalization of …
Number of citations: 36 pubs.acs.org

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